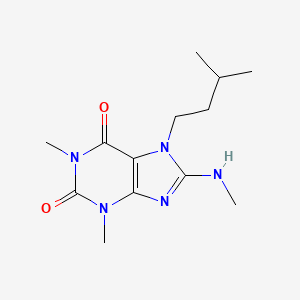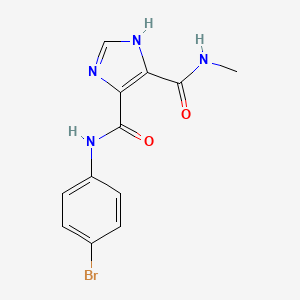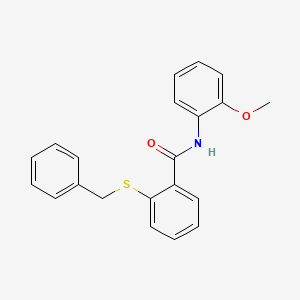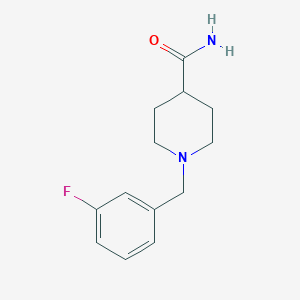![molecular formula C20H23N3O2 B5817020 N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use as an antihypertensive agent and as a treatment for erectile dysfunction.
Wirkmechanismus
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments. It is readily available and can be synthesized through various methods. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is also stable under normal laboratory conditions and can be stored for extended periods. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. Additionally, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide. Further investigation is needed to elucidate the molecular mechanisms underlying its biological effects. Additionally, the potential use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a therapeutic agent for various diseases needs to be explored further. The development of novel formulations and delivery systems for N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can also enhance its bioavailability and therapeutic efficacy. Furthermore, the identification of new derivatives of N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide with improved biological properties can lead to the development of more potent and selective therapeutic agents.
Conclusion
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide has been synthesized through various methods and has been found to exhibit promising biological and biochemical effects. Further investigation is needed to fully elucidate the molecular mechanisms underlying its biological effects and to explore its potential use as a therapeutic agent for various diseases.
Synthesemethoden
N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide can be synthesized through various methods, including the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism to yield N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide as a white solid. Other methods of synthesis include the reaction of benzoyl chloride with 4-(4-aminophenyl)piperazine followed by acylation with propanoyl chloride.
Eigenschaften
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)20(25)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDBIXRIDTHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)


![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
